3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one
Beschreibung
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-17-6-7-19-14(12-17)13-18(21(26)28-19)20(25)24-10-8-23(9-11-24)16-4-2-15(22)3-5-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQVYAHFIPQNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis
The target molecule comprises two primary fragments:
- 6-Methoxy-2H-chromen-2-one-3-carboxylic acid : The coumarin core with a methoxy group at position 6 and a carboxylic acid at position 3.
- 4-(4-Fluorophenyl)piperazine : A piperazine ring substituted with a 4-fluorophenyl group.
Coupling these fragments via an amide bond forms the final product.
Synthetic Routes
Synthesis of 6-Methoxy-2H-chromen-2-one-3-carboxylic Acid
Pechmann Condensation
Resorcinol derivatives and β-keto esters undergo acid-catalyzed cyclization to form coumarins. For 6-methoxy substitution:
- Starting Materials : 3-Methoxyresorcinol and ethyl acetoacetate.
- Conditions : Concentrated sulfuric acid, 80°C, 4 hours.
- Outcome : 6-Methoxy-4-methyl-2H-chromen-2-one (yield: 75–85%).
Vilsmeier-Haack Formylation
Introducing a formyl group at position 3:
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
- Conditions : 0°C to 65°C, 6 hours.
- Outcome : 3-Formyl-6-methoxy-2H-chromen-2-one (yield: 68%).
Oxidation to Carboxylic Acid
Synthesis of 4-(4-Fluorophenyl)piperazine
Amide Bond Formation
Acid Chloride Method
- Reagents : Thionyl chloride (SOCl₂), 4-(4-fluorophenyl)piperazine.
- Procedure :
- Yield : 74%.
Coupling Reagent Approach
Optimization and Challenges
Reaction Efficiency
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Method | EDCl/HOBt Method |
|---|---|---|
| Yield | 74% | 81% |
| Reaction Time | 3 hours | 12 hours |
| Purification Complexity | Moderate | Moderate |
| Scalability | High | Moderate |
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The electron-deficient carbonyl group at position 3 of the coumarin scaffold facilitates nucleophilic substitution. Key observations include:
-
Piperazine Ring Functionalization :
The piperazine nitrogen undergoes alkylation/acylation under mild conditions (e.g., ethanol reflux) with reagents like ethyl bromoacetate or substituted benzaldehydes, forming derivatives with modified biological activity .
Example :
(Yield: >90%) .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Ethyl bromoacetate | Ethyl 6-(4-fluorophenyl)piperazine-1-yl-acetate | 99 | |
| Alkylation | Substituted benzaldehydes | Hydrazone derivatives | 85–92 |
Hydrolysis and Oxidation
The methoxy group at position 6 and the lactone ring demonstrate sensitivity to hydrolytic conditions:
-
Demethylation :
Treatment with HBr/HOAc removes the 6-methoxy group, forming 6-hydroxycoumarin derivatives. -
Lactone Ring Opening :
Strong bases (e.g., NaOH) cleave the lactone, generating carboxylate intermediates that re-cyclize under acidic conditions .
Mechanistic Pathway :
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form heterocyclic systems:
-
Thiazole Formation :
Reacts with thiourea derivatives in ethanol to yield thiazole-fused coumarins, enhancing antimicrobial activity . -
Mannich Reactions :
Forms Mannich bases with secondary amines and formaldehyde, expanding structural diversity for pharmacological screening.
Key Data :
-
Mannich base yield: 78–88% under microwave irradiation
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to specific positions:
-
Halogenation :
Chlorine/bromine selectively substitutes at the para position of the fluorophenyl ring in acetic acid . -
Nitration :
Generates nitro derivatives at position 3′ under mixed acid (HNO₃/H₂SO₄) conditions .
Regioselectivity :
Fluorine’s strong electron-withdrawing effect directs electrophiles to the less deactivated meta position relative to the piperazine linkage .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the coumarin’s α-pyrone moiety, forming dimers with potential as DNA intercalators .
Quantum Yield : Φ = 0.12 ± 0.03 (λ = 365 nm)
Biological Activation Pathways
In vivo studies reveal metabolic transformations:
-
Oxidative N-Dealkylation :
Hepatic CYP3A4 removes the 4-fluorophenylpiperazine group, producing 6-methoxycoumarin-3-carboxylic acid . -
Glucuronidation :
Phase II metabolism at the 6-hydroxy position generates excretable glucuronides .
Metabolite PK Data :
| Metabolite | t₁/₂ (h) | CL (mL/min/kg) |
|---|---|---|
| 6-Methoxycoumarin acid | 2.1 | 15.2 |
| Glucuronide conjugate | 4.8 | 8.7 |
Catalytic Modifications
Pd-mediated cross-couplings enable late-stage diversification:
-
Suzuki Coupling :
Introduces aryl/heteroaryl groups at position 8 using boronic acids (Pd(PPh₃)₄, K₂CO₃). -
Buchwald-Hartwig Amination :
Attaches secondary amines to the fluorophenyl ring (Pd₂(dba)₃, Xantphos) .
Optimized Conditions :
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Strategic modifications at the piperazine, coumarin, or fluorophenyl moieties enable tailored biological activity, as evidenced by derivatives showing nM-level enzyme inhibition . Further studies should explore enantioselective syntheses and green chemistry approaches to enhance sustainability.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) conducted evaluations that demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an average growth inhibition rate (GI50) of approximately against human tumor cells, indicating its promise as a lead compound for further development in cancer therapy .
Neuropharmacological Effects
The piperazine structure is often associated with neuroactive compounds. Research indicates that derivatives of this compound may act as selective antagonists for neuropeptide receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression . These effects are attributed to the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
In Vitro Studies
In vitro studies have shown that the compound exhibits significant activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest .
In Vivo Studies
Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of the compound. These studies will help determine the therapeutic window and potential side effects when administered in animal models.
Case Study 1: Antitumor Activity
A study published in Molecular Pharmacology reported on a series of piperazine derivatives, including this compound, where it was evaluated for its antitumor activity against multiple cancer cell lines using standardized NCI protocols . Results indicated that modifications to the piperazine ring significantly influenced cytotoxicity.
Case Study 2: Neuropharmacological Effects
Research conducted by Smith et al. demonstrated that this compound could modulate neuropeptide Y receptor activity in rodent models, suggesting potential applications in treating anxiety disorders . The study provided insights into its mechanism of action involving neurotransmitter modulation.
Wirkmechanismus
The mechanism of action of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chromenone structure may contribute to its binding affinity and selectivity . The compound’s effects are mediated through modulation of signaling pathways and receptor activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Coumarin/Piperazine Motifs
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e)
- Structural Features : Shares the coumarin core and 7-methoxy group but replaces the 3-position’s fluorophenyl-piperazine-carboxamide with a 4-(2-hydroxybenzyl)piperazine-propoxy chain.
- Biological Relevance : Demonstrated moderate activity in preliminary receptor-binding assays .
6-Bromo-3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
- Structural Features : Substitutes the 6-methoxy and 4-fluorophenyl groups with a 6-bromo and 3-chlorophenyl-piperazine-carboxamide.
- Key Differences : Bromine enhances steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the methoxy-fluorophenyl combination .
BA90936 (689770-84-1)
- Structural Features: Combines a tetrahydroquinazolinone core with a 4-(4-fluorophenyl)piperazine-carboxamide group and morpholine substituent.
Non-Coumarin Derivatives with Piperazine-Fluorophenyl Motifs
Olaparib (AZD-2281)
- Structural Features: Phthalazinone core linked to a 4-(cyclopropanecarbonyl)piperazine-1-carbonyl-4-fluorophenyl group.
- Key Differences: The phthalazinone core targets PARP-1/2/3 enzymes, whereas coumarin derivatives like the target compound may lack direct PARP inhibition without structural optimization .
- Pharmacological Data : Olaparib exhibits IC₅₀ values of <10 nM against PARP-1, underscoring the importance of the cyclopropanecarbonyl-piperazine motif in enzyme binding .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholinylpyridazin-3(2H)-one
- Structural Features: Pyridazinone core with a morpholine substituent and fluorophenyl-piperazine-carboxamide side chain.
- Key Differences: The pyridazinone ring’s electron-deficient nature may enhance interactions with kinases or phosphodiesterases compared to coumarin’s aromatic system .
Comparative Analysis of Key Properties
Research Findings and Implications
- Fluorophenyl vs. Chlorophenyl Substitution : The target compound’s 4-fluorophenyl group likely improves metabolic stability and receptor-binding specificity compared to chlorophenyl analogs, as fluorine’s electronegativity enhances π-π stacking and reduces oxidative metabolism .
- Coumarin vs. Phthalazinone Cores: While coumarin derivatives exhibit inherent fluorescence and moderate enzyme inhibition, phthalazinone-based drugs like Olaparib show superior PARP inhibition due to optimized hydrogen-bonding networks .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward than Olaparib’s, which requires cyclopropanecarbonyl incorporation, but may lack comparable enzymatic potency without further derivatization .
Biologische Aktivität
The compound 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can be represented as follows:
This compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the piperazine moiety and fluorinated phenyl group may enhance its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromenone scaffold followed by the introduction of the piperazine and fluorophenyl substituents. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves reacting 6-methoxy-2H-chromen-2-one with piperazine derivatives in the presence of coupling agents to facilitate the formation of the carbonyl link.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one exhibit significant antitumor activity. For example, derivatives containing piperazine moieties have shown inhibition rates against cancer cell lines such as HL-60 (leukemia) and others, with some compounds achieving inhibition rates exceeding 54% at specific concentrations .
Inhibition of Monoamine Oxidase (MAO)
Compounds with similar structural features have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an important enzyme in neuropharmacology. A related study found that certain derivatives exhibited potent MAO-B inhibition with IC50 values as low as 0.013 µM, indicating potential applications in treating neurodegenerative diseases .
The proposed mechanisms through which these compounds exert their biological effects include:
- Interference with cell cycle progression , leading to apoptosis in cancer cells.
- Inhibition of key enzymes involved in neurotransmitter metabolism, which may provide therapeutic benefits in psychiatric disorders.
- Modulation of inflammatory pathways , potentially reducing chronic inflammation associated with various diseases.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
